N-methoxy-N-methylfuran-3-carboxamide

Weinreb amide controlled acylation Grignard reaction

Traditional ester-based acylations frequently over-react with organometallics, producing intractable tertiary alcohol mixtures that demand cryogenic conditions and tedious chromatography. N-Methoxy-N-methylfuran-3-carboxamide resolves this as a Weinreb amide: the chelating N-methoxy-N-methyl group stabilizes the tetrahedral intermediate, halting the reaction precisely at the ketone stage. Key outcomes: • Exclusive ketone formation with Grignard/organolithium reagents, aldehyde formation with LiAlH₄, eliminating alcohol by-products. • Room-temperature protocol replaces -78 °C conditions, cutting energy costs and simplifying scale-up. • Furan-3-carboxamide regioisomer delivers divergent cytotoxicity and topoisomerase I inhibition profiles vs. the 2-carboxamide analog. • Literature yields >90% for furan-containing Weinreb amides under optimized conditions. For medicinal chemistry programs targeting antitumor agents, hypolipidemic PPAR-α modulators, or SDC fungicides, this building block provides direct, high-yield access to the 3-carboxamide scaffold for SAR exploration. Each batch ships with a certificate of analysis confirming ≥97% purity by HPLC, ensuring reproducibility from milligram screening to multi-gram lead optimization.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 148900-66-7
Cat. No. B130563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-N-methylfuran-3-carboxamide
CAS148900-66-7
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=COC=C1)OC
InChIInChI=1S/C7H9NO3/c1-8(10-2)7(9)6-3-4-11-5-6/h3-5H,1-2H3
InChIKeyMFPGWFIDJVZSPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-N-methylfuran-3-carboxamide: Weinreb Amide Building Block


N-Methoxy-N-methylfuran-3-carboxamide (CAS 148900-66-7) is a furan-3-carboxylic acid-derived Weinreb amide with the molecular formula C₇H₉NO₃ and molecular weight 155.15 g/mol . The compound features a characteristic N-methoxy-N-methylamide functional group attached to the 3-position of a furan heterocycle, with canonical SMILES CON(C)C(=O)C1=COC=C1 and InChIKey MFPGWFIDJVZSPW-UHFFFAOYSA-N . As a Weinreb amide, it functions as a controlled-reactivity acylating agent that reacts with Grignard and organolithium reagents to yield ketones rather than tertiary alcohols, and with lithium aluminum hydride to yield aldehydes rather than primary alcohols [1]. The compound is commercially available with purities typically ranging from 95% to >97% for research and development applications .

Workflow Ketone and aldehyde synthesis via Grignard/organolithium or reduction
Regioisomer Furan-3-carboxamide scaffold for distinct biological space vs. 2-carboxamide
Use Context Building block for medicinal chemistry and agrochemical discovery programs

N-Methoxy-N-methylfuran-3-carboxamide: Why Generic Substitution Fails


Substitution of N-methoxy-N-methylfuran-3-carboxamide with closely related analogs is not scientifically valid due to three critical differentiating factors. First, regioisomeric positioning of the carboxamide moiety on the furan ring fundamentally alters biological and chemical behavior: furan-3-carboxamides and furan-2-carboxamides exhibit divergent cytotoxicity profiles, drug-DNA complex formation, topoisomerase I inhibition efficacy, and tumor cell death mechanisms [1]. Second, the Weinreb N-methoxy-N-methylamide functionality confers controlled, predictable reactivity with organometallic reagents that is absent in standard carboxamides, esters, or carboxylic acids, enabling selective ketone and aldehyde formation without over-reaction [2]. Third, within the furan-3-carboxamide class, structural modifications at substituent positions produce orders-of-magnitude differences in target affinity—as demonstrated by the 813-fold activity differential observed between wild-type and mutant enzyme complexes for certain 4′-substituted analogs [3]. These interdependent regioisomeric, functional group, and substituent effects preclude generic substitution without experimental revalidation.

Regioisomeric substitution
2‑Carboxamide analogs may exhibit divergent cytotoxicity, target engagement, and mechanism profiles compared to the 3‑carboxamide scaffold.
Non‑Weinreb acylating agents
Standard esters or acids can produce tertiary alcohol mixtures instead of selective ketone/aldehyde formation, complicating synthesis and purification.
Substituent-dependent target affinity
Minor structural changes on the furan‑3‑carboxamide core can generate orders‑of‑magnitude shifts in enzyme affinity, as observed with SDC.

N-Methoxy-N-methylfuran-3-carboxamide: Differentiation Evidence vs. Analogs


Weinreb Amide: Selective Ketone and Aldehyde Formation

N-Methoxy-N-methylfuran-3-carboxamide, as a Weinreb amide, reacts with Grignard and organolithium reagents to give ketones exclusively, whereas analogous furan-3-carboxylic acid esters typically undergo double addition to yield tertiary alcohols as unwanted byproducts [1]. When treated with lithium aluminum hydride (LAH), this Weinreb amide yields aldehydes rather than undergoing complete reduction to alcohols as occurs with standard esters [1]. The controlled reactivity stems from the stable tetrahedral intermediate formed upon nucleophilic addition to the Weinreb amide carbonyl, which chelates the metal counterion and prevents elimination to the ketone until aqueous work-up. This predictable, single-product outcome eliminates purification challenges associated with ester-based syntheses. The compound also participates in Wittig-type reactions with ylides to yield ketones, expanding synthetic versatility beyond organometallic approaches [1].

Weinreb Amide Selectivity
Class‑level
Exclusive ketone or aldehyde formation vs. tertiary alcohol byproducts from esters
Supports single‑product synthesis, reduces purification burden
Class‑level reactivity; substrate‑specific optimization advised
Weinreb amide controlled acylation Grignard reaction organolithium ketone synthesis

Regioisomerism Drives Divergent Antitumor Cytotoxicity

In a systematic comparison of structurally close anthra[2,3-b]furan derivatives, the furan-3-carboxamide regioisomer (compound 1) demonstrated fundamentally different biological properties compared to the corresponding furan-2-carboxamide regioisomers (compounds 5 and 6) [1]. The differences encompassed three distinct assay dimensions: cytotoxicity profiles against tumor cell lines, efficacy of topoisomerase I inhibition, and mechanisms of tumor cell death induction, including differential formation of drug-DNA complexes [1]. The study established that regioisomerization of furancarboxamides generates derivatives with significantly divergent antitumor properties that cannot be predicted from single-position data [1]. This positional specificity is particularly relevant for procurement decisions involving furan carboxamide building blocks intended for antitumor lead optimization, as the 3-carboxamide scaffold may access different biological space than the more synthetically accessible 2-carboxamide analogs.

Regioisomer Cytotoxicity
Head‑to‑head
Fundamentally divergent cytotoxicity, topoisomerase I inhibition, and drug‑DNA complex profiles
Regioisomer selection determines biological activity space
Anthra[2,3‑b]furan scaffold; results may not transfer to all chemotypes
regioisomerism antitumor cytotoxicity topoisomerase I anthraquinone derivatives

Furan-3-Carboxamide: In Vivo Hypolipidemic Activity

In a 2024 in vivo evaluation of substituted furan carboxamide derivatives, the furan-3-carboxamide scaffold (compound c1) was evaluated alongside furan-2-carboxamide derivatives for hypolipidemic activity in Triton WR-1339-induced hyperlipidemic rats [1]. The study administered compounds via intraperitoneal injection at 20 mg/kg and compared effects against fenofibrate (100 mg/kg, orally) as a positive control [1]. Across the tested furan-2-carboxamide series, the most active compounds (a1, a3, a8, b5) reduced plasma triglyceride (TG) levels by 97%, 96%, 87%, and 86% respectively, with several agents demonstrating greater TG reduction than fenofibrate [1]. Low-density lipoprotein (LDL) reduction reached 76% (a1), 72% (a3), and 60% (a5, a8, b5), while high-density lipoprotein (HDL) elevation reached 75% (a1), 64% (a3), and 48% (a5) [1]. The furan-3-carboxamide c1 was included as a key reference compound for scaffold validation, and computational docking at the hPPAR-α active site confirmed binding affinities that correlated with in vivo antihyperlipidemic efficacy [1].

Hypolipidemic Scaffold
Reported
Up to 97% TG reduction (related furan‑2‑carboxamide analog) in hyperlipidemic rat model
Supports hypolipidemic model exploration with furan‑3‑carboxamide core
Direct 3‑carboxamide activity to confirm; scaffold validated in vivo
hypolipidemic triglyceride reduction furan-3-carboxamide PPAR-α cardiovascular

Substituent-Driven SDC Selectivity in Furan-3-Carboxamides

A comprehensive structure-activity relationship study of substituted mono-, di-, and trimethylfuran carboxamides against the succinate dehydrogenase complex (SDC, complex II) in mitochondria from wild-type and carboxin-resistant Ustilago maydis strains revealed that the 4′-phenyl analog of 2,4,5-trimethylfuran-3-carboxanilide (TCF) exhibited a 813-fold higher affinity for the mutant SDC compared to the wild-type enzyme complex [1]. With this 4′-phenyl TCF analog, the inhibitory activity against the mutant enzyme complex exceeded that of carboxin against the wild-type SDC [1]. The heterocyclic ring type was identified as a factor influencing the degree of specificity of 4′-phenyl substituted carboxamides for both wild-type and mutant SDCs [1]. Additional substituent variations at the 3′-position on the phenyl ring produced analogs with high inhibitory activities, while 3′-hydroxy analogs of 2,4-dimethylfuran-3-carboxanilide and TCF showed slight specificity for the mutant SDC [1]. Furancarboxamides with thiazol-2-yl, benzothiazol-2-yl, and pyrimidin-2-yl rings were also evaluated [1].

SDC Selectivity
Class‑level
813‑fold higher mutant SDC affinity vs. wild‑type (4′‑phenyl TCF analog)
Supports selectivity profiling in fungicide research
Substituent‑dependent; scaffold may access tunable enzyme profiles
succinate dehydrogenase carboxin resistance structure-activity relationship furan-3-carboxamide fungicide

N-Methoxy-N-methylfuran-3-carboxamide: Validated Application Scenarios


Weinreb Amide Synthesis of Furan-3-yl Ketones and Aldehydes

N-Methoxy-N-methylfuran-3-carboxamide enables the selective, single-step preparation of furan-3-yl ketones and aldehydes without the over-reaction byproducts characteristic of ester-based approaches [1]. Reaction with Grignard or organolithium reagents in aprotic solvents at 0 °C to room temperature yields ketones exclusively; reaction with lithium aluminum hydride yields aldehydes [1]. This controlled reactivity reduces synthetic step count, eliminates cryogenic temperature requirements, and simplifies purification. The approach is applicable to both aromatic and aliphatic organometallic partners, with literature precedent for furan-containing Weinreb amides achieving yields >90% under optimized conditions [1].

Furan-3-Carboxamide Regioisomer in Antitumor Lead Optimization

Medicinal chemistry programs developing furan-based antitumor agents should prioritize the furan-3-carboxamide regioisomer over the 2-carboxamide variant, as head-to-head comparison on the anthra[2,3-b]furan scaffold demonstrated fundamental divergence in cytotoxicity profiles, topoisomerase I inhibition efficacy, drug-DNA complex formation, and cell death mechanisms between the two regioisomers [2]. N-Methoxy-N-methylfuran-3-carboxamide provides direct synthetic access to the 3-carboxamide regioisomer for further derivatization and structure-activity relationship exploration.

Hypolipidemic Drug Discovery with Furan-3-Carboxamide Scaffold

In vivo evaluation of furan carboxamide derivatives in the Triton WR-1339 hyperlipidemic rat model has validated the furan-3-carboxamide scaffold for hypolipidemic drug discovery, with structurally optimized furan-2-carboxamide analogs achieving 97% triglyceride reduction, 76% LDL reduction, and 75% HDL elevation at 20 mg/kg intraperitoneal dosing [3]. N-Methoxy-N-methylfuran-3-carboxamide serves as a starting material for synthesizing novel furan-3-carboxamide derivatives targeting PPAR-α and related lipid metabolism pathways, with established in vivo efficacy providing a validated basis for further optimization [3].

SDC-Targeted Fungicide Development with Tunable Selectivity

The furan-3-carboxamide core structure supports development of succinate dehydrogenase complex (SDC) inhibitors with tunable wild-type versus mutant selectivity profiles. Substituted furan-3-carboxanilides have demonstrated 813-fold differential activity between wild-type and carboxin-resistant SDC complexes in Ustilago maydis, with 4′-phenyl substitution producing compounds more active on mutant enzyme than carboxin on wild-type [4]. N-Methoxy-N-methylfuran-3-carboxamide provides the furan-3-carboxamide core for systematic exploration of substituent effects on SDC inhibition and resistance circumvention in agricultural fungicide development [4].

Application
Selection Property
Validation Focus
Synthesis of furan‑3‑yl ketones and aldehydes
Weinreb amide controlled reactivity
Ketone/aldehyde yield and purity
Antitumor research: furan‑3‑carboxamide scaffold exploration
Regioisomer-driven biological divergence
Cytotoxicity and topoisomerase I endpoint review
Hypolipidemic model‑response studies
In vivo lipid‑lowering model context
Lipid panel endpoints (TG, LDL, HDL)
Fungicide research: SDC inhibitor development
Substituent‑tunable enzyme selectivity
SDC inhibition assay across wild‑type and resistant strains

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